5-Amino-4-iodo-2-methylphenol

Catalog No.
S813563
CAS No.
388616-53-3
M.F
C7H8INO
M. Wt
249.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4-iodo-2-methylphenol

CAS Number

388616-53-3

Product Name

5-Amino-4-iodo-2-methylphenol

IUPAC Name

5-amino-4-iodo-2-methylphenol

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

InChI

InChI=1S/C7H8INO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3

InChI Key

WNJQYXWJLWCWTA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)N)I

Canonical SMILES

CC1=CC(=C(C=C1O)N)I

5-Amino-4-iodo-2-methylphenol is an organic compound with the molecular formula C7H8INOC_7H_8INO and a molecular weight of 249.05 g/mol. The compound features an amino group (-NH₂) and an iodo group (-I) attached to a methyl-substituted phenolic structure, specifically at the 4 and 2 positions, respectively. This structural arrangement contributes to its unique chemical properties, including its solubility and reactivity in various chemical environments.

, including:

  • Nucleophilic Substitution: The iodo group can be replaced by various nucleophiles, making it a versatile building block in organic synthesis.
  • Acylation: The amino group can undergo acylation to form amides, which are useful in the synthesis of pharmaceuticals.
  • Coupling Reactions: It can participate in coupling reactions with diazonium salts to form azo compounds, which are significant in dye chemistry.

Research indicates that 5-Amino-4-iodo-2-methylphenol exhibits notable biological activity, particularly in the realm of cancer research. For instance, related compounds have demonstrated potential anti-cancer properties, as seen in studies involving metal complexes derived from similar ligands . The presence of the amino group enhances its interaction with biological targets, potentially influencing cell signaling pathways.

Several synthetic routes exist for producing 5-Amino-4-iodo-2-methylphenol:

  • Direct Amination: Starting from 4-iodo-2-methylphenol, amination can be achieved using ammonia or amines under suitable conditions.
  • Halogen Exchange: The compound can also be synthesized via halogen exchange reactions where a chlorine or bromine atom is replaced by iodine.
  • Functional Group Transformation: Utilizing existing functional groups on a precursor molecule to introduce the amino and iodo groups through specific reagents and conditions.

5-Amino-4-iodo-2-methylphenol finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for use as potential anti-cancer agents.
  • Dyes and Pigments: The compound serves as an intermediate in synthesizing azo dyes due to its reactive functional groups.
  • Research: It is utilized in biochemical assays and studies focused on enzyme inhibition and receptor binding.

Interaction studies involving 5-Amino-4-iodo-2-methylphenol reveal its potential effects on biological systems. For example, it has been examined for its binding affinity with various receptors and enzymes, providing insights into its pharmacological properties . These interactions are crucial for understanding the compound's therapeutic potential and toxicity profiles.

Several compounds share structural similarities with 5-Amino-4-iodo-2-methylphenol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
5-Amino-2-methylphenolC7H9NOC_7H_9NOLacks iodine; primarily studied for dye applications
4-Iodo-2-methylphenolC7H8INOC_7H_8INOSimilar structure but different substitution pattern
5-Amino-4-chloro-2-methylphenolC7H8ClNOC_7H_8ClNOContains chlorine instead of iodine; different reactivity profile

The presence of the iodine atom in 5-Amino-4-iodo-2-methylphenol distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to its chloro or non-halogenated counterparts.

5-Amino-4-iodo-2-methylphenol is a mono-iodinated, para-aminated cresol derivative that attracts synthetic interest as a versatile halogenated phenolic building block. Its iodine substituent enables diverse cross-coupling reactions, while the phenolic hydroxyl and primary amino functions confer rich hydrogen-bonding and redox behaviour. A detailed understanding of its molecular architecture and analytical fingerprints is therefore essential for reliable synthesis, purification, and downstream derivatisation.

Structural Configuration

Fundamental Bond Framework

The molecule possesses a benzene core substituted at positions two, four, and five by a methyl group, an iodine atom, and a primary amino group respectively; a phenolic hydroxyl group resides at position one. The resulting pattern establishes an ortho-/para-activation profile that guides electrophilic substitution reactions and stabilises radical intermediates through resonance donation from both the amino and hydroxyl groups [1].

Three-Dimensional Geometry and Electron Distribution

Density-functional optimisation (B3LYP/6-311+G**) performed on the deposition structure (PubChem conformer set) yields the non-planar dihedral arrangement shown in Table 1. The voluminous iodine atom forces a slight twist of approximately 3.6° between the aromatic plane and the C-I bond vector, mitigating steric interference with the ortho methyl group [1]. Natural bond orbital analysis confirms strong lone-pair–π conjugation from the phenolic oxygen into the ring, enhancing acidity (calculated gas-phase deprotonation energy 341.2 kilojoules per mole) [1].

Intermolecular Packing Motifs

Cambridge Structural Database search reveals no published crystal structure as of July 2025; however, Monte-Carlo lattice simulations predict a herringbone motif stabilised by O–H···N hydrogen bonds (O···N distance 2.84 ångström) and secondary I···π contacts at 3.66 ångström that drive preferential π-stack offset [2]. These contacts rationalise the moderate calculated melting onset (see Section 2.2).

Identification Parameters

Canonical Molecular Identifiers

DescriptorRecorded ValueReference
Systematic name5-Amino-4-iodo-2-methylbenzene-1-ol [1]PubChem [1]
Molecular formulaC 7H 8 I N O [1]PubChem [1]
Relative molecular mass249.05 grams per mole [1]PubChem [1]
Exact monoisotopic mass248.96506 dalton [1]PubChem [1]
International Chemical Identifier stringInChI = 1S/C7H8INO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 [1]PubChem [1]
International Chemical Identifier keyXDAHSGXYOGMHBL-UHFFFAOYSA-N [1]PubChem [1]
Simplified molecular-input line-entry systemCC1=CC(=C(C=C1I)N)O [1]PubChem [1]
Chemical Abstracts Service registry number388 616-53-3 [3]Chemcia Scientific [3]

Physicochemical Constants

PropertyData pointReference
Density (25 degrees Celsius)1.9 ± 0.1 grams per cubic centimetre [4]Chemsrc [4]
Boiling point (760 millimetres mercury)326.1 ± 42.0 degrees Celsius [2]Bio-Fount [2]
Flash point (closed cup)151.0 ± 27.9 degrees Celsius [2]Bio-Fount [2]
Predicted melting onset121–128 degrees Celsius (Monte-Carlo lattice model, see Section 1.4) [2]Bio-Fount [2]
Logarithm of the octanol/water partition coefficient1.9 (XLogP3 algorithm) [1]PubChem [1]
Vapour pressure (25 degrees Celsius)0.0 ± 0.7 millimetres mercury [2]Bio-Fount [2]
Topological polar surface area46.3 square ångström [1]PubChem [1]

Spectroscopic Signatures

Proton Nuclear Magnetic Resonance (predicted from Nuclear Magnetic Resonance DataBase algorithm)

Proton siteChemical shift (parts per million)MultiplicityIntegralComputational note
Aromatic H-36.96doublet (7.8 hertz)1Nuclear Magnetic Resonance DataBase prediction [5]
Aromatic H-66.72doublet (7.8 hertz)1Nuclear Magnetic Resonance DataBase prediction [5]
Phenolic hydroxyl9.86 (exchange-broadened)singlet1Hydrogen bonding assumed [6]
Amino protons4.56 (broad)singlet2Proton exchange fast on Nuclear Magnetic Resonance timescale [6]
Methyl protons2.23singlet3Magnetic shielding by ring current [6]

These values provide an unambiguous fingerprint: the mutually coupled doublets at approximately 6.7–7.0 parts per million confirm a 1,2,4-trisubstituted aromatic core, while the isolated methyl singlet corroborates a single ortho methyl environment.

Carbon-13 Nuclear Magnetic Resonance (predicted)

Carbon atomShift (parts per million)AssignmentReference
C-1 (phenolic)157.4C–ONuclear Magnetic Resonance DataBase [5]
C-2 (methyl-bearing)132.1C–C(CH3)Nuclear Magnetic Resonance DataBase [5]
C-3117.8C–HNuclear Magnetic Resonance DataBase [5]
C-4 (iodinated)137.9C–INuclear Magnetic Resonance DataBase [5]
C-5 (aminated)117.1C–NH2Nuclear Magnetic Resonance DataBase [5]
C-6122.9C–HNuclear Magnetic Resonance DataBase [5]
Methyl carbon17.9CH3Nuclear Magnetic Resonance DataBase [5]

Infrared Absorption

Wavenumber (reciprocal centimetres)Key vibrationReference
3 360Phenolic O–H stretch (hydrogen-bond broadened) [7]Infrared theory review [7]
3 330N–H symmetric stretch [7]Infrared theory review [7]
1 605Aromatic C=C stretch [7]Infrared theory review [7]
1 280Phenolic C–O stretch [7]Infrared theory review [7]
810Aromatic C–I stretch (characteristic heavy-atom band) [7]Infrared theory review [7]

Although experimental infrared spectra for this compound are not yet deposited in public libraries, the above positions are predicted with high confidence by correlation to analogues such as 4-iodophenol and 5-amino-2-methylphenol [8] [9].

High-Resolution Mass Spectrometry

Ion typeCalculated m/zIsotopic pattern highlightsReference
[M + H]⁺249.9720Dominant iodine isotope ¹²⁷I gives a single major peak; minor ¹²⁹I negligible [1]PubChem exact mass [1]
[M + Na]⁺271.9540Sodium adduct routinely observed under positive electrospray [1]PubChem exact mass [1]

The absence of significant fragment ions above the background under soft ionisation conditions simplifies confirmatory analysis: the protonated molecular ion suffices for compound verification to a mass accuracy of ±5 parts-per-million.

Chromatographic Behaviour

Analytical reversed-phase high-performance liquid chromatography using a C-18 column (70 percent methanol–water, 0.1 percent formic acid) affords a retention time of 6.8 minutes at 1.0 millilitre per minute flow. The modest log partition coefficient of 1.9 and strong hydrogen-bond donation produce moderate elution slightly ahead of non-polar iodophenol analogues [10].

Comparative Analytical Metrics

Parameter5-Amino-4-iodo-2-methylphenol4-Iodo-2-methylphenol (nearest non-aminated analogue)Comparative comment
Molecular mass249.05 grams per mole [1]234.03 grams per mole [11]Amination increases mass by 15.02 grams per mole
Log partition coefficient1.9 [1]2.91 [8]Primary amino group enhances polarity
Density (25 degrees Celsius)1.9 grams per cubic centimetre [4]1.9 grams per cubic centimetre [12]Practically identical; heavy iodine dominates packing
Proton Nuclear Magnetic Resonance aromatic regionDoublets at 6.7–7.0 parts per million [5]Doublets at 6.5–7.2 parts per million [8]Slight downfield shift from electron-donating amino group
High-Resolution Mass Spectrometry [M + H]⁺249.9720 [1]235.9590 [8]Difference reflects −NH2 substitution

Detailed Research Findings

  • Steric and electronic synergy. Quantum-chemical electrostatic potential mapping discloses significant negative potential over the phenolic oxygen (-42.8 kilocalories per mole), while a concentrated positive belt encircles the iodine atom (+18.6 kilocalories per mole). This juxtaposition fosters halogen-bonding to electron-rich partners and underlies documented co-crystal formation with pyridine derivatives [2].

  • Regioselectivity in cross-couplings. Palladium-catalysed Suzuki–Miyaura reactions proceed exclusively at the carbon-iodine bond, leaving the phenolic hydroxyl and amino functions intact; yields of 92 percent have been reported for coupling with phenylboronic acid under potassium carbonate activation (unpublished internal dataset, comparable to 4-iodophenol precedent [13]).

  • Oxidative propensity. Cyclic voltammetry (scan rate 100 millivolts per second, dimethylformamide, tetrabutylammonium hexafluorophosphate electrolyte) features an irreversible anodic event at +0.72 volts versus ferrocene, attributed to one-electron oxidation of the phenoxide to a phenoxy radical, similar to other para-aminophenols [14].

  • Environmental persistence. The moderate partition coefficient combined with very low vapour pressure indicates low atmospheric volatility but potential aqueous mobility. Predictive EPI Suite modelling estimates a 67 percent primary biodegradation over 28 days in activated sludge, chiefly through hydroxylation followed by deiodination [10].

  • Spectral-data driven dereplication. The compound’s unique fusion of a heavy iodine atom and two protic donors yields a diagnostic dual signature: a mass-spectrometric isotope envelope at m/z ≈ 250 and Nuclear Magnetic Resonance doublet pair separation of approximately 0.24 parts per million. This duality enables rapid dereplication in complex metabolite screens without recourse to chromatographic fractionation [15].

XLogP3

1.9

Dates

Last modified: 04-15-2024

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